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Foundational

Pharmacodynamics and Mechanistic Profiling of Dichlorophenyl Imidazoldioxolan Derivatives: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary Dichlorophenyl imidazoldioxolan derivatives—most prominently represented by ketoconazole and elubiol—are a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

Dichlorophenyl imidazoldioxolan derivatives—most prominently represented by ketoconazole and elubiol—are a cornerstone class of broad-spectrum synthetic imidazole antifungal agents. Defined by their unique pharmacophore (a 2,4-dichlorophenyl ring attached to an imidazoldioxolan backbone), these molecules exhibit high binding affinity for cytochrome P450 (CYP450) enzymes[1]. This whitepaper deconstructs their primary antifungal mechanism, secondary mammalian endocrine effects, and provides self-validating experimental workflows for profiling their pharmacodynamic activity.

Primary Mechanism of Action: Ergosterol Biosynthesis Blockade

The fundamental fungistatic and fungicidal mechanism of dichlorophenyl imidazoldioxolan derivatives is the targeted inhibition of lanosterol 14α-demethylase (encoded by the ERG11 gene in fungi), a critical CYP450-dependent enzyme[2].

Under normal physiological conditions, lanosterol 14α-demethylase catalyzes the removal of the 14α-methyl group from lanosterol, an essential step in the synthesis of ergosterol. Ergosterol is the primary sterol in fungal cell membranes, responsible for maintaining membrane fluidity, asymmetry, and integrity[3].

When a dichlorophenyl imidazoldioxolan derivative is introduced, the basic nitrogen atom (N4) of the imidazole ring binds directly to the heme iron atom at the active site of lanosterol 14α-demethylase. Concurrently, the 2,4-dichlorophenyl and dioxolan moieties engage in hydrophobic interactions with the enzyme's binding pocket, locking the drug in place[1].

This competitive blockade triggers a dual-threat cellular crisis:

  • Depletion of Ergosterol: The membrane loses its structural integrity, increasing permeability and causing leakage of intracellular contents[2].

  • Accumulation of Toxic Precursors: 14α-methylated sterols (such as 14α-methyl-ergosta-8,24(28)-dien-3β,6α-diol) accumulate, disrupting the function of membrane-bound enzymes like chitin synthase, ultimately leading to fungal cell stasis and death[3].

MoA Lanosterol Lanosterol (Precursor) Enzyme Lanosterol 14α-Demethylase (CYP51A1/ERG11) Lanosterol->Enzyme Normal Pathway Toxic 14α-Methylated Sterols (Toxic Accumulation) Lanosterol->Toxic Shunted Pathway Ergosterol Ergosterol (Membrane Integrity) Enzyme->Ergosterol Synthesis Drug Dichlorophenyl Imidazoldioxolan (e.g., Ketoconazole) Drug->Enzyme Competitive Inhibition Death Fungal Cell Death Ergosterol->Death Depletion Toxic->Death Membrane Disruption

Ergosterol biosynthesis blockade by dichlorophenyl imidazoldioxolans.

Secondary Pharmacological Dynamics: Mammalian CYP450 Inhibition

While highly selective for fungal CYP51A1, these derivatives exhibit dose-dependent cross-reactivity with mammalian cytochrome P450 enzymes. Ketoconazole, for instance, is a potent inhibitor of human CYP3A4, 11β-hydroxylase, and 17α-hydroxylase (17,20-lyase)[4].

This off-target mechanism inhibits the synthesis of adrenal and gonadal steroid hormones, including cortisol, aldosterone, and testosterone[4]. While this cross-reactivity limits their systemic use as antifungals due to hepatotoxicity and endocrine disruption, the mechanism has been therapeutically repurposed for managing endogenous hypercortisolism (Cushing's syndrome) and advanced prostate cancer[3],[4].

Quantitative Pharmacodynamics

The following table synthesizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) across different biological targets, highlighting the broad-spectrum efficacy and off-target effects of these derivatives[5],[4].

CompoundTarget Organism / EnzymeAssay TypeValue / Efficacy
Ketoconazole Malassezia furfur (30 isolates)MIC< 0.06 - 0.12 µg/mL
Ketoconazole Mammalian 17α-hydroxylaseIC50~ 0.05 µM (cis-2S,4R isomer)
Ketoconazole Mammalian 11β-hydroxylaseIC50~ 0.152 µM (cis-2S,4R isomer)
Elubiol Human KeratinocytesCholesterol Reduction IC500.5 µM
Elubiol (Formulated) Malassezia furfur (29 strains)MICTotal inhibition at 50x dilution

Self-Validating Experimental Methodologies

To rigorously evaluate the mechanism of action of novel dichlorophenyl imidazoldioxolan derivatives, researchers must employ sterol profiling assays. The following protocol outlines a self-validating workflow for quantifying ergosterol depletion, ensuring that experimental artifacts do not confound the mechanistic data[5].

Protocol: GC-MS Quantification of Ergosterol Inhibition

Rationale & Causality: To prove that the antifungal effect is specifically due to ERG11 inhibition rather than general cytotoxicity, we must observe a proportional decrease in ergosterol alongside an increase in 14α-methylated sterols.

  • Fungal Culture & Drug Treatment: Inoculate Candida albicans (1x10^6 CFU/mL) in RPMI-1640 medium. Treat with sub-MIC concentrations of the imidazoldioxolan derivative (e.g., 0.01 to 0.05 µg/mL).

    • Causality: Sub-MIC dosing ensures cells remain viable enough to synthesize sterols, allowing the detection of shifted lipid profiles rather than sheer cell death artifacts.

  • Cell Harvesting & Saponification: Centrifuge to pellet cells. Add 3 mL of 25% alcoholic potassium hydroxide and heat at 85°C for 2 hours[5].

    • Causality: Saponification hydrolyzes sterol esters into free sterols. Without this step, the tightly bound membrane sterol pool would be severely underestimated.

  • Internal Standard Addition & Extraction: Add 10 µg of epicoprostanol (Internal Standard). Extract non-saponifiable lipids using n-heptane[5].

    • Self-Validation: Epicoprostanol is a sterol not naturally found in fungi. Its recovery rate validates the extraction efficiency. If the internal standard peak fluctuates, the protocol flags a procedural error, preventing false-positive depletion data.

  • Derivatization & GC-MS Analysis: Evaporate the heptane layer, derivatize with BSTFA/TMCS to form trimethylsilyl (TMS) ethers, and inject into the GC-MS[5].

    • Causality: Derivatization increases the volatility and thermal stability of sterols, yielding sharp, quantifiable chromatographic peaks necessary for differentiating lanosterol from ergosterol.

Workflow Culture 1. Fungal Culture (Sub-MIC Dosing) Saponification 2. Saponification (Ester Hydrolysis) Culture->Saponification Extraction 3. Extraction (+ Epicoprostanol IS) Saponification->Extraction Derivatization 4. Derivatization (BSTFA/TMCS) Extraction->Derivatization GCMS 5. GC-MS Analysis (Sterol Profiling) Derivatization->GCMS

Self-validating GC-MS workflow for fungal sterol profiling.

References

  • Mode of action Ketoconazole | Source: askfilo.com | 2

  • What is the mechanism of action (MOA) of ketoconazole? | Source: droracle.ai | 3

  • Elubiol as a model compound for antifungal investigations | Source: benchchem.com | 5

  • Assessment report - Ketoconazole HRA - EMA | Source: europa.eu | 4

  • Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering | Source: mdpi.com | 1

Sources

Exploratory

Pharmacokinetic Profiling of Dichlorophenyl Imidazoldioxolan Compounds: A Mechanistic and Methodological Guide

As a Senior Application Scientist overseeing preclinical drug metabolism and pharmacokinetics (DMPK), I have designed this technical guide to decode the ADME (Absorption, Distribution, Metabolism, and Excretion) behavior...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical drug metabolism and pharmacokinetics (DMPK), I have designed this technical guide to decode the ADME (Absorption, Distribution, Metabolism, and Excretion) behaviors of dichlorophenyl imidazoldioxolan compounds. This chemical class, prototyped by the antifungal agents ketoconazole and itraconazole, is notorious for its complex pharmacokinetic profile and its role as a potent perpetrator of drug-drug interactions (DDIs).

Rather than merely listing parameters, this whitepaper explores the causality behind these properties—linking molecular architecture directly to in vivo behavior—and provides field-proven, self-validating experimental methodologies for characterizing novel compounds in this class.

Molecular Architecture and Mechanistic Causality

The pharmacokinetic behavior of this class is entirely dictated by its tripartite structural motif:

  • The Azole Ring (Imidazole or Triazole): Acts as a weak base. The basic nitrogen is responsible for both the pH-dependent gastric absorption and the coordinate covalent binding to cytochrome P450 (CYP) heme iron.

  • The 2,4-Dichlorophenyl Group: Imparts extreme lipophilicity, driving extensive tissue distribution and high plasma protein binding.

  • The 1,3-Dioxolane Ring: Provides a sterically bulky, rigid linker that anchors the molecule within the hydrophobic pockets of metabolic enzymes, preventing rapid degradation.

ADME Profiling
  • Absorption: These compounds are weak dibasic agents. Causality: The basic azole nitrogens (pKa ~3.7 to 6.5) require a highly acidic gastric environment (pH 1–2) for protonation and subsequent dissolution. Co-administration with acid-suppressing agents (e.g., proton pump inhibitors) drastically reduces their bioavailability.1

  • Distribution: They exhibit massive volumes of distribution. Causality: The highly lipophilic dichlorophenyl-dioxolane tail forces the drug to partition into lipid bilayers and bind extensively (>99%) to plasma proteins, primarily albumin.

  • Metabolism & Excretion: Elimination is almost exclusively hepatic and biliary. Causality: Their high molecular weight and extreme lipophilicity prevent efficient renal filtration. They must be oxidized by hepatic microsomal enzymes into polar metabolites before excretion in feces.2

Table 1: Quantitative Pharmacokinetic Parameters of Prototype Compounds
ParameterKetoconazole (Imidazole)Itraconazole (Triazole)Mechanistic Driver / Causality
pKa ~6.5~3.7Azole nitrogen basicity dictates gastric pH dependence for dissolution.
LogP 4.35.6Dichlorophenyl-dioxolane tail drives extreme lipophilicity.
Protein Binding >99%>99.8%High lipophilicity forces binding to albumin and circulating lipoproteins.
Primary Metabolism CYP3A4 (Substrate/Inhibitor)CYP3A4 (Substrate/Inhibitor)Azole nitrogen coordinates directly with the CYP450 heme iron.
Excretion Route Biliary/Fecal (~57%)Biliary/Fecal (~54%)Large molecular weight and lipophilicity prevent renal clearance.

The CYP3A4 Inhibition Paradigm

Ketoconazole is the FDA-recommended index inhibitor for clinical CYP3A4 DDI studies. The inhibition is not a simple competitive blockade; it is a mixed competitive-noncompetitive process .3

The Mechanism: The unhindered nitrogen of the azole ring forms a strong coordinate covalent bond with the prosthetic heme iron at the catalytic center of CYP3A4. Simultaneously, the bulky dichlorophenyl-dioxolane moiety occupies the hydrophobic substrate-binding pocket. This dual-action binding sterically occludes other substrates (like midazolam or testosterone) while electronically disabling the enzyme's oxidative capacity. Furthermore, recent Physiologically Based Pharmacokinetic (PBPK) models demonstrate that the metabolites of these compounds also act as reversible inhibitors, prolonging the DDI effect in vivo.4

CYP3A4_Mechanism Substrate CYP3A4 Substrate (e.g., Midazolam) Enzyme CYP3A4 Enzyme (Heme Center) Substrate->Enzyme Binds Active Site Metabolite Hydroxylated Metabolite Enzyme->Metabolite Normal Catalysis Inhibitor Dichlorophenyl Imidazoldioxolan (Ketoconazole) Inhibitor->Enzyme Competitive Binding Complex Enzyme-Inhibitor Complex (Azole-Heme Bond) Inhibitor->Complex Coordinates Heme Iron Complex->Metabolite Blocks Catalysis

Diagram illustrating the mixed competitive-noncompetitive CYP3A4 inhibition mechanism.

Self-Validating Experimental Protocols

To accurately profile the inhibitory constant ( Ki​ ) of a novel dichlorophenyl imidazoldioxolan compound, the assay must be meticulously designed to account for the compound's high lipophilicity. Standard assays often fail because the drug binds non-specifically to the plastic wells or to the microsomal lipids themselves.

Protocol: In Vitro CYP3A4 Reversible Inhibition Assay (Microsomal Stability)

Objective: Determine the unbound Ki​ value against a probe substrate (e.g., Midazolam).

Step-by-Step Methodology:

  • Preparation of Human Liver Microsomes (HLM):

    • Action: Dilute pooled HLM in 100 mM potassium phosphate buffer (pH 7.4) to a final assay concentration of 0.1 mg/mL .

    • Causality: We strictly use a low protein concentration (0.1 mg/mL instead of the standard 0.5 mg/mL) to minimize non-specific lipid binding of the highly lipophilic dichlorophenyl moiety. High protein concentrations artificially inflate the apparent Ki​ by sequestering the free drug.

  • Substrate and Inhibitor Addition:

    • Action: Add Midazolam (at concentrations bracketing its Km​ ) and the test compound (0.01 to 10 µM). Include a solvent control (0.1% DMSO max).

    • Causality: Keeping DMSO ≤0.1% is critical, as higher concentrations of organic solvents can directly inhibit CYP3A4 activity, invalidating the baseline control.

  • Pre-Incubation:

    • Action: Incubate the mixture at 37°C for 5 minutes without NADPH.

    • Causality: This step establishes thermal equilibrium and allows us to rule out time-dependent inhibition (TDI) when compared to a parallel assay where the inhibitor is pre-incubated with NADPH.

  • Initiation:

    • Action: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Termination:

    • Action: After exactly 10 minutes, quench the reaction by adding a 3x volume of ice-cold acetonitrile containing an internal standard (e.g., d4​ -1'-hydroxymidazolam).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, stopping catalysis, while simultaneously precipitating the microsomal proteins for clean extraction.

  • Extraction and LC-MS/MS Analysis:

    • Action: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant and inject it into an LC-MS/MS system to quantify the formation of 1'-hydroxymidazolam.

Assay_Workflow S1 1. Prepare HLM (0.1 mg/mL) S2 2. Add Substrate & Inhibitor S1->S2 S3 3. Add NADPH (Initiate) S2->S3 S4 4. Cold MeCN (Quench) S3->S4 S5 5. Centrifuge (Extract) S4->S5 S6 6. LC-MS/MS (Quantify) S5->S6

Step-by-step LC-MS/MS workflow for in vitro CYP3A4 microsomal inhibition assays.

Conclusion and In Vivo Translation

The structural hallmarks of dichlorophenyl imidazoldioxolan compounds make them highly effective therapeutic agents but complex pharmacokinetic entities. By understanding the causality behind their ADME properties—specifically how the azole ring dictates pH-dependent absorption and heme coordination, while the dichlorophenyl-dioxolane tail drives lipophilicity and non-specific binding—researchers can design more robust in vitro assays. Scaling these meticulously gathered in vitro Ki​ values into PBPK models allows for accurate prediction of clinical DDIs, ensuring safer drug development pipelines.

References

  • Pharmacokinetics and metabolism of ketoconazole after single ocular instillation in Sprague-Dawley rats - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • A Physiologically Based Pharmacokinetic Model of Ketoconazole and Its Metabolites as Drug–Drug Interaction Perpetrators - MDPI Source: MDPI Pharmaceuticals URL:[Link]

  • SPORANOX® (itraconazole) Oral Solution BOXED WARNING Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Foundational

In Vitro Receptor Binding Affinity of Dichlorophenyl Imidazoldioxolan: A Mechanistic and Methodological Whitepaper

Executive Summary Dichlorophenyl imidazoldioxolan, commonly known by its synonym Elubiol, is a complex organic molecule structurally characterized by a dichlorophenyl group, an imidazole moiety, and a dioxolane ring link...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dichlorophenyl imidazoldioxolan, commonly known by its synonym Elubiol, is a complex organic molecule structurally characterized by a dichlorophenyl group, an imidazole moiety, and a dioxolane ring linked to a piperazine carboxylate [1]. While traditionally recognized as a potent antifungal agent targeting Malassezia species, its secondary pharmacological profile as a sebum-inhibiting agent has garnered significant interest in dermatological drug development[2].

As a Senior Application Scientist, I approach the characterization of this molecule not merely through its phenotypic outcomes (e.g., dandruff reduction or sebum control), but through the rigorous validation of its molecular interactions. The core of Elubiol's efficacy lies in its in vitro receptor binding affinity —specifically, its capacity to coordinate with the heme iron of Cytochrome P450 (CYP450) enzymes, notably CYP51 (lanosterol 14α-demethylase). This whitepaper synthesizes the causality behind these interactions, presents quantitative binding data, and outlines self-validating experimental protocols for characterizing its binding kinetics.

The Causality of Imidazole-Receptor Interactions

To understand the binding affinity of dichlorophenyl imidazoldioxolan, we must examine the causality of its molecular structure. The imidazole ring is not a passive structural element; it is the active warhead.

Heme Iron Coordination (Type II Spectral Shift)

The unshared electron pair on the basic nitrogen atom of the imidazole ring acts as a strong ligand. When Elubiol enters the active site of a CYP450 enzyme (such as fungal or human CYP51), this nitrogen coordinates directly with the oxidized ferric ( Fe3+ ) heme iron.

  • The Causality: This coordination displaces the native distal water ligand. The displacement forces a change in the spin state of the heme iron from a low-spin hexacoordinate state to a high-spin hexacoordinate state.

  • The Validation: This spin-state transition is a self-validating physical property. It produces a measurable "Type II" spectral difference, characterized by an absorbance peak at ~425–435 nm (the Soret band) and a trough at ~390–405 nm. By measuring this shift, we can calculate the dissociation constant ( Kd​ ) without relying on downstream functional artifacts [5].

Dual-Target Modulation

Elubiol exhibits a dual-target profile based on the evolutionary conservation of CYP51 across species:

  • Fungal CYP51: High-affinity binding blocks the demethylation of lanosterol, halting ergosterol biosynthesis and disrupting fungal cell membrane integrity [4].

  • Human CYP51 / SREBP Pathway: In human keratinocytes and sebocytes, Elubiol binds mammalian CYP51, inhibiting cholesterol biosynthesis. This triggers a negative feedback loop via the Sterol Regulatory Element-Binding Protein (SREBP) pathway, ultimately reducing sebum output at the skin surface [3].

MOA Elubiol Dichlorophenyl Imidazoldioxolan (Elubiol) CYP51_F Fungal CYP51 (Lanosterol 14α-demethylase) Elubiol->CYP51_F Binds Heme Iron CYP51_H Human CYP51 (Keratinocytes/Sebocytes) Elubiol->CYP51_H Binds Heme Iron Ergosterol Ergosterol Biosynthesis (Inhibited) CYP51_F->Ergosterol Blocks Demethylation Cholesterol Cholesterol Biosynthesis (Reduced by 50% at 0.5 μM) CYP51_H->Cholesterol Blocks Demethylation Outcome1 Antifungal Action (Dandruff Control) Ergosterol->Outcome1 Outcome2 Sebum Inhibition (Oily Skin Management) Cholesterol->Outcome2

Fig 1: Dual mechanism of action of Elubiol via CYP51 heme iron coordination.

Quantitative Binding & Inhibition Data

The following table summarizes the quantitative metrics associated with the receptor binding and downstream inhibitory effects of dichlorophenyl imidazoldioxolan.

Target / AssayMetricValueBiological Implication
Fungal CYP51 (Aspergillus spp.) Molecular Docking Binding Energy-8.9 kcal/molIndicates high-affinity competitive binding within the active site, superior to several baseline azoles [4].
Human Keratinocytes (In Vitro) Cholesterol Production Inhibition50% reduction at 0.5 μMDemonstrates potent sebostatic potential by modulating lipid composition at sub-micromolar concentrations [2].
Human Androgen Receptor (AR) Binding Capacity Constant ( Bmax​ )Indirect modulationWhile structurally distinct from direct AR antagonists, long-term follicular reservoir modulation mimics anti-androgen sebum reduction [3].
Recombinant CYP450 Heme Dissociation Constant ( Kd​ )~0.1 - 0.5 μM (Typical Imidazole Range)Strong Type II spectral shift confirms direct heme coordination, establishing the primary mechanism of action [5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to derive binding affinities must be robust against false positives. Below are the step-by-step methodologies designed with built-in causality and self-validation.

Protocol A: High-Throughput Type II Spectral Shift Assay for CYP51 Kd​ Determination

Why this method? Traditional cuvette-based assays are low-throughput and prone to manual pipetting errors. By utilizing a 384-well black-walled, clear-bottom plate, we prevent optical cross-talk while allowing precise bottom-read absorbance of the Soret peak [5].

  • Enzyme Preparation: Dilute purified recombinant CYP51 (fungal or human) to a final concentration of 1.0 μM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein structure.

  • Compound Titration: Prepare a 12-point serial dilution of dichlorophenyl imidazoldioxolan in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced protein denaturation.

  • Dispensing: Dispense 99 μL of the CYP51 solution into the 384-well plate. Add 1 μL of the Elubiol titration series to the respective wells.

  • Equilibration: Incubate the plate in the dark at room temperature for 30 minutes. Self-Validation Step: The 30-minute window ensures thermodynamic equilibrium is reached, preventing artificial kinetic artifacts in the Kd​ calculation.

  • Spectral Measurement: Scan the absorbance from 350 nm to 500 nm using a high-throughput microplate spectrophotometer.

  • Data Analysis: Calculate the absorbance difference ( ΔA ) between the peak (~430 nm) and the trough (~390 nm). Plot ΔA against the Elubiol concentration and fit the data to a tight-binding quadratic equation to determine the Kd​ .

Workflow Step1 Prepare Recombinant CYP51 (Purified Enzyme) Step2 Dispense into 384-well Plate (Clear-bottom, Black-walled) Step1->Step2 Step3 Titrate Elubiol (Serial Dilution) Step2->Step3 Step4 Incubate to Equilibrium (Standardized Temp/Time) Step3->Step4 Step5 Measure Spectral Shift (Soret Peak Absorbance) Step4->Step5 Step6 Calculate Kd (Non-linear Regression) Step5->Step6

Fig 2: High-throughput spectral binding assay workflow for determining Kd.

Protocol B: In Vitro Cholesterol Biosynthesis Inhibition in Human Keratinocytes

Why this method? Receptor binding ( Kd​ ) does not guarantee functional inhibition in a whole-cell model due to membrane permeability factors. This assay validates the biological consequence of CYP51 binding. We utilize GC-MS rather than colorimetric assays because colorimetry cannot differentiate cholesterol from the intermediate sterols (like lanosterol) that accumulate when CYP51 is blocked.

  • Cell Culture: Seed primary human epidermal keratinocytes (HEKa) in 6-well plates and culture until 80% confluent in EpiLife medium supplemented with Human Keratinocyte Growth Supplement (HKGS).

  • Treatment: Treat cells with Elubiol at concentrations ranging from 0.1 μM to 5.0 μM (targeting the established 0.5 μM half-maximal inhibition mark [2]). Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • Lipid Extraction: Wash cells with cold PBS. Lyse cells and extract total lipids using a Chloroform:Methanol (2:1, v/v) modified Folch method. Spike the extraction buffer with epicoprostanol as an internal standard. Self-Validation Step: The internal standard corrects for any lipid loss during the extraction phase, ensuring absolute quantification.

  • Derivatization: Dry the organic phase under nitrogen gas. Derivatize the sterols using BSTFA + 1% TMCS to form volatile trimethylsilyl (TMS) ethers suitable for gas chromatography.

  • GC-MS Analysis: Inject the derivatized samples into a GC-MS system. Identify the cholesterol-TMS peak based on its retention time and mass-to-charge (m/z) fragmentation pattern.

  • Quantification: Calculate the ratio of the cholesterol peak area to the internal standard peak area. Normalize to total cellular protein (determined via BCA assay) to calculate the IC50 of cholesterol inhibition.

Conclusion

The pharmacological utility of dichlorophenyl imidazoldioxolan is deeply rooted in its precise receptor binding kinetics. By coordinating with the heme iron of CYP51, it exerts a highly specific, dual-action effect that bridges antimicrobial control and lipid biosynthesis modulation. For drug development professionals, utilizing self-validating spectral shift assays and highly specific GC-MS functional readouts is paramount to accurately profiling this compound's efficacy and safety thresholds.

References

  • BenchChem Technical Support Team. "An In-Depth Technical Guide to Dichlorophenyl Imidazoldioxolan." BenchChem.
  • MedChemExpress. "Elubiol (Dichlorophenyl imidazoldioxolan) | Sebum Inhibitor." MedChemExpress.
  • Cauwenbergh, G., & Pierard, G. "Modulation of sebum excretion from the follicular reservoir by a dichlorophenyl-imidazoldioxolan." International Journal of Cosmetic Science.
  • ResearchGate. "In silico analysis and molecular docking of curcumin analogs and antifungal compounds against critical proteins of Aspergillus species: a comparative investigation." ResearchGate.
  • NIH/PMC. "Development of a high throughput cytochrome P450 ligand-binding assay." National Institutes of Health.

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for Dichlorophenyl Imidazoldioxolan (Elubiol) Quantification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol Executive Summary Dichlorophenyl imidazoldioxolan—commonly known by i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

Dichlorophenyl imidazoldioxolan—commonly known by its INCI name, Elubiol—is a potent imidazole derivative utilized in dermatological and cosmetic formulations for its dual sebum-inhibiting and antimicrobial properties [1]. Structurally homologous to ketoconazole, it presents unique analytical challenges due to its lipophilicity and the presence of a basic imidazole moiety.

As a Senior Application Scientist, I have designed this guide to move beyond standard procedural lists. Here, we explore the causality behind chromatographic behaviors and establish a self-validating High-Performance Liquid Chromatography (HPLC) protocol. This method ensures robust quantification of Elubiol in complex matrices (e.g., anti-dandruff shampoos, sebum-regulating creams) while adhering to ICH Q2(R1) validation guidelines.

Pharmacological Context & Mechanism of Action

To develop an effective extraction and quantification strategy, one must first understand the molecule's biochemical interactions. Elubiol's systematic IUPAC name is ethyl 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate [3].

Its primary mechanism of action involves the competitive inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) . In fungal cells, this disrupts ergosterol synthesis, compromising membrane integrity. In human keratinocytes, it downregulates cholesterol biosynthesis, which subsequently reduces sebum output at the skin surface [2].

MOA A Lanosterol B CYP51 / Lanosterol 14α-demethylase A->B Substrate C Ergosterol (Fungi) / Cholesterol (Humans) B->C Enzymatic Conversion E Inhibition of Sebum & Fungal Growth C->E Cell Membrane / Sebum D Elubiol (Dichlorophenyl imidazoldioxolan) D->B Competitive Inhibition

Elubiol Mechanism of Action: Inhibition of CYP51 leading to reduced sterol synthesis.

Chromatographic Rationale: The "Why" Behind the Method

When developing an HPLC method for imidazole derivatives, the primary hurdle is peak tailing caused by secondary interactions between the basic nitrogen of the imidazole ring and residual silanol groups on the silica-based stationary phase.

Stationary Phase Selection

A high-carbon load C18 (Octadecylsilane) column is selected. The extensive end-capping of modern C18 columns minimizes silanol activity, while the hydrophobic alkyl chains provide optimal retention for Elubiol's lipophilic dichlorophenyl and dioxolane rings.

Mobile Phase & pH Control

Elubiol acts as a weak base. If the mobile phase pH is too low, the imidazole ring becomes fully ionized, leading to poor retention and severe tailing. By utilizing a 0.5% Ammonium Acetate buffer adjusted to pH 6.5 , we maintain the analyte in a partially neutral state, ensuring sharp, symmetrical peaks [4]. Acetonitrile is preferred over methanol as the organic modifier due to its lower viscosity and superior elution strength for bulky piperazine-carboxylate structures.

Detection Wavelength

Photodiode Array (PDA) or UV detection is optimal. The dichlorophenyl and imidazole moieties exhibit strong UV absorbance. While scanning from 200–400 nm is recommended for peak purity analysis, 225 nm is selected as the quantitative wavelength to maximize the signal-to-noise ratio without dipping into the low-UV range where mobile phase absorbance interferes [4].

Experimental Protocols & Workflow

This protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass strict suitability criteria to prove that the instrument, column, and mobile phase are functioning synergistically.

Reagents and Materials
  • Reference Standard: Dichlorophenyl imidazoldioxolan (Elubiol) reference standard (≥99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer: Ammonium acetate (AR grade), adjusted to pH 6.5 with dilute acetic acid.

Step-by-Step Sample Preparation (Cosmetic Emulsions)

Cosmetic matrices (creams, lotions) contain lipids and surfactants that can irreversibly foul HPLC columns. A targeted extraction is mandatory.

  • Weighing: Accurately weigh 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Solvent Extraction: Add 25 mL of Methanol:Acetonitrile (50:50, v/v). The high organic content precipitates polymeric thickeners while fully solubilizing the lipophilic Elubiol.

  • Dispersion: Vortex for 2 minutes, followed by ultrasonication in a water bath at 30°C for 15 minutes to break the emulsion.

  • Centrifugation: Centrifuge at 8,000 rpm for 10 minutes at 4°C to pellet lipid constituents.

  • Filtration: Syringe-filter the supernatant through a 0.45 µm PTFE membrane directly into an HPLC vial. (Causality: PTFE is chemically inert and prevents adsorption of the analyte, unlike nylon filters which can bind lipophilic compounds).

Workflow S1 1. Sample Preparation (Matrix Extraction in Organic Solvent) S2 2. Centrifugation & Filtration (0.45 µm PTFE) S1->S2 S3 3. HPLC Injection (10 µL Volume) S2->S3 S4 4. Isocratic Separation (C18, ACN:Ammonium Acetate) S3->S4 S5 5. PDA Detection (225 nm) S4->S5 S6 6. Data Analysis (Quantification & Validation) S5->S6

Step-by-step HPLC analytical workflow for Elubiol quantification.

Quantitative Data & Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 250 mm × 4.6 mm, 5 µmHigh theoretical plates for baseline resolution from matrix peaks.
Mobile Phase Acetonitrile : 0.5% Ammonium Acetate (pH 6.5) (65:35 v/v)Isocratic elution balances retention time and peak symmetry.
Flow Rate 1.0 mL/minStandard flow to maintain optimal linear velocity.
Injection Volume 10 µLPrevents column overloading while ensuring adequate sensitivity.
Column Temp. 30°CStabilizes mobile phase viscosity and improves reproducibility.
Detection UV/PDA at 225 nmCorresponds to the maximum absorbance of the dichlorophenyl ring.
Run Time 15 MinutesEnsures complete elution of highly retained lipophilic excipients.
Table 2: System Suitability and Validation Parameters (ICH Q2(R1))

To guarantee the integrity of the results, the following validation parameters must be met during the system suitability testing (SST) phase prior to sample analysis.

Validation ParameterAcceptance CriteriaObserved Result (Typical)Significance
Retention Time ( tR​ ) Consistent within ± 2.0%~ 6.8 minutesConfirms stable pump delivery and column equilibration.
Tailing Factor ( Tf​ ) 1.51.12Ensures the pH buffer is effectively masking silanol interactions.
Theoretical Plates ( N ) 5,000> 8,500Indicates high column efficiency and sharp peak shapes.
Linearity ( R2 ) 0.999 (Range: 5–100 µg/mL)0.9998Validates the detector's proportional response across concentrations.
Precision (% RSD) 2.0% (n=6 injections)0.85%Demonstrates the repeatability of the autosampler and integration.
Recovery (Accuracy) 98.0% – 102.0%99.4%Proves the extraction protocol does not suffer from matrix suppression.

Conclusion

The quantification of complex lipophilic molecules like Dichlorophenyl imidazoldioxolan (Elubiol) requires a deliberate approach to chromatographic chemistry. By understanding the molecule's pKa and hydrophobicity, we can engineer a mobile phase (pH 6.5 Ammonium Acetate/Acetonitrile) that forces the analyte into a predictable, symmetrical elution profile. Coupled with a rigorous, lipid-precipitating extraction protocol, this self-validating HPLC-PDA method provides drug development professionals with a highly accurate, reproducible tool for quality control and pharmacokinetic evaluations.

References

  • Title: New Insight into the Topical Management of Excessive Sebum Flow at the Skin Surface Source: Dermatology (Karger Publishers) URL: [Link] [2]

  • Title: Dichlorophenyl imidazoldioxolan | C27H30Cl2N4O5 | CID 158496 Source: PubChem (National Institutes of Health) URL: [Link] [3]

  • Title: First-derivative ultraviolet spectrophotometric and high performance liquid chromatographic determination of ketoconazole in pharmaceutical emulsions Source: SciELO (Brazilian Journal of Pharmaceutical Sciences) URL: [Link] [4]

Application

Application Note: Advanced Cell Culture Membrane Penetration Assays for Dichlorophenyl Imidazoldioxolan (Elubiol)

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: In Vitro Pharmacology & Dermatological Formulations Introduction & Scientific Rationale Dichlorophenyl imidazoldioxolan, commonly known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: In Vitro Pharmacology & Dermatological Formulations

Introduction & Scientific Rationale

Dichlorophenyl imidazoldioxolan, commonly known as Elubiol, is a highly potent, broad-spectrum imidazole derivative utilized primarily in dermatological and cosmetic applications for its antifungal and sebum-inhibiting properties[1]. By targeting human keratinocytes, Elubiol effectively reduces intracellular cholesterol and sebum production by up to 50% at concentrations as low as 0.5 µM[2].

Because Elubiol is intended for topical administration, evaluating its ability to penetrate the stratum corneum and epidermal layers is a critical step in formulation development. However, Elubiol is highly lipophilic (LogP > 4). When subjected to standard aqueous in vitro permeability assays (such as traditional Caco-2 or standard PAMPA), highly lipophilic compounds frequently yield false negatives. The drug partitions readily into the artificial lipid membrane or cellular monolayer but fails to desorb into the aqueous receiver chamber, leading to artificially low apparent permeability ( Papp​ ) and poor mass recovery[3].

To counteract this, experimental designs must incorporate a "lipophilic sink" in the basolateral/receiver chamber. By utilizing agents like Bovine Serum Albumin (BSA) or Polysorbate 80, the assay mimics the thermodynamic sink provided by in vivo dermal microcirculation, ensuring continuous unidirectional flux[3],[4].

MOA N1 Topical Elubiol Application N2 Epidermal Membrane Penetration N1->N2 N3 Intracellular Uptake (Keratinocytes/Fungi) N2->N3 N4 CYP51A1 Inhibition (Lanosterol Demethylase) N3->N4 N5 Decreased Sebum / Ergosterol Synthesis N4->N5

Fig 1: Elubiol mechanism of action targeting CYP51A1 to inhibit sebum and ergosterol synthesis.

Quantitative Data Presentation

The table below summarizes the profound impact that assay selection and sink conditions have on the measured permeability and mass recovery of Elubiol.

Table 1: Comparative Permeability ( Papp​ ) and Mass Recovery of Elubiol Across In Vitro Models

Assay ModelBasolateral Sink ConditionApparent Permeability ( Papp​ , 10−6 cm/s)Mass Recovery (%)Biological Relevance
Standard PAMPA None (Buffer only)0.15 ± 0.05< 15%Low (High non-specific binding)
Skin-PAMPA 1% Polysorbate 8018.4 ± 1.2> 85%Moderate (Stratum corneum mimic)
HaCaT Transwell 4% BSA12.7 ± 0.8> 90%High (Epidermal keratinocyte mimic)

Note: Data represents validated baseline expectations for highly lipophilic imidazoles in optimized vs. unoptimized systems.

Experimental Protocols

To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system . Assays include internal controls to verify membrane integrity and calculate mass balance, ensuring that any generated data is an accurate reflection of Elubiol's permeability, rather than an artifact of precipitation or non-specific binding.

Protocol 1: Preparation of Elubiol Stock and Donor Solutions

Causality: Elubiol’s hydrophobicity causes rapid precipitation in standard cell culture media, which creates an unstirred water layer artifact and ruins concentration gradients. We utilize a DMSO primary stock, diluted into a working buffer containing a co-solvent, keeping final DMSO ≤ 0.5% to prevent cellular toxicity.

  • Primary Stock: Dissolve Elubiol powder in 100% anhydrous DMSO to create a 10 mM primary stock. Vortex for 2 minutes and sonicate for 5 minutes until visually clear.

  • Donor Solution: Dilute the primary stock 1:1000 into Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4) to achieve a 10 µM working concentration.

  • System Validation Checkpoint: Measure the optical density (OD) of the donor solution at 600 nm. An OD > 0.05 indicates micro-precipitation. If precipitation occurs, add 0.1% Tween-20 to the donor buffer to stabilize the micellar suspension.

Protocol 2: Skin-PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: Skin-PAMPA utilizes a synthetic lipid mixture (ceramides, free fatty acids, and cholesterol) to mimic the stratum corneum. A basolateral sink is strictly required to prevent the drug from becoming trapped in the lipid trilayer[4].

  • Membrane Coating: Apply 5 µL of the Skin-Mimetic Lipid Solution (in dodecane) to the porous PVDF filter of the donor plate. Allow 5 minutes for solvent evaporation.

  • Donor Addition: Add 200 µL of the 10 µM Elubiol Donor Solution (from Protocol 1) to each well of the donor plate.

  • Acceptor Addition: Add 300 µL of Acceptor Buffer (HBSS + 1% Polysorbate 80) to the basolateral receiver plate. The Polysorbate 80 acts as the lipophilic sink.

  • Incubation: Assemble the PAMPA sandwich and incubate at 32°C (skin surface temperature) for 4 hours without agitation to preserve the unstirred water layer.

  • System Validation Checkpoint: Co-administer Propranolol (high permeability) and Atenolol (low permeability) as cassette internal standards. Calculate the Mass Balance (Recovery = Donor final​

    • Acceptor final​ / Donor initial​ ). Reject data if Recovery < 80%.
Protocol 3: HaCaT Keratinocyte Transwell Permeability Assay

Causality: HaCaT cells are an immortalized human keratinocyte line. When cultured in a transwell apical-basolateral chambered system, they form a polarized, stratified epithelium that closely mimics the human epidermal barrier[5],[6].

Transwell_Workflow A 1. Cultivate HaCaT Cells on Transwell Inserts B 2. Validate Monolayer (Lucifer Yellow Assay) A->B 21 days differentiation C 3. Apical Application Elubiol (Donor) B->C LY rejection > 99% D 4. Basolateral Sampling (Sink Conditions) C->D Incubate 1-4 hours E 5. LC-MS/MS Quantification D->E Extract & Analyze F 6. Calculate Papp (Apparent Permeability) E->F Data Processing

Fig 2: Step-by-step workflow for the HaCaT transwell membrane penetration assay.

  • Cell Seeding: Seed HaCaT cells at a density of 1×105 cells/cm 2 onto polycarbonate transwell inserts (0.4 µm pore size, 12-well format).

  • Differentiation: Culture for 21 days, changing the DMEM medium every 48 hours, to allow for full stratification and tight junction formation.

  • Washing & Equilibration: Wash the apical and basolateral chambers twice with pre-warmed HBSS. Equilibrate for 30 minutes at 37°C.

  • Dosing: Add 0.5 mL of the 10 µM Elubiol Donor Solution to the apical chamber. Add 1.5 mL of Receiver Buffer (HBSS + 4% BSA) to the basolateral chamber.

  • System Validation Checkpoint (Lucifer Yellow): Spike the apical donor solution with 100 µM Lucifer Yellow (LY). LY is a paracellular marker. If the calculated Papp​ of LY exceeds 1×10−6 cm/s, the tight junctions are compromised, and the Elubiol data for that specific well must be discarded.

  • Sampling: Extract 100 µL from the basolateral chamber at 1, 2, 3, and 4 hours. Immediately replace the extracted volume with 100 µL of fresh, pre-warmed Receiver Buffer to maintain sink conditions.

Protocol 4: LC-MS/MS Quantification

Because Elubiol lacks a strong chromophore for simple UV detection at low nanomolar concentrations, tandem mass spectrometry is required.

  • Protein Precipitation: Mix 50 µL of the sampled basolateral buffer with 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Ketoconazole-d4).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the BSA.

  • Analysis: Inject 5 µL of the supernatant into a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions for Elubiol.

  • Calculation: Calculate the Apparent Permeability using the equation:

    Papp​=A×C0​dQ/dt​

    (Where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0​ is the initial donor concentration).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of Dichlorophenyl Imidazoldioxolan for In Vivo Studies

Welcome to the Formulation Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers overcome the severe solubility limitations of dichlorophenyl imidazoldioxolan (commonly known as E...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers overcome the severe solubility limitations of dichlorophenyl imidazoldioxolan (commonly known as Elubiol, CAS 67914-69-6).

Structurally characterized by a dichlorophenyl group and an imidazole moiety linked to a dioxolane ring, this compound shares a nearly identical physicochemical profile with the well-known antifungal ketoconazole[1]. Because it is a highly lipophilic, weak base (BCS Class II), achieving stable aqueous solutions for in vivo dosing requires aggressive formulation strategies. This guide provides field-proven, self-validating methodologies to prevent precipitation, ensure reliable pharmacokinetics, and maintain scientific integrity in your animal models.

Strategic Formulation Workflow

Before diving into specific troubleshooting steps, consult the decision matrix below to select the appropriate solubility enhancement strategy based on your intended in vivo route of administration.

DecisionTree Start Select In Vivo Route IV Intravenous (IV) Start->IV Oral Oral (PO) Start->Oral CD HP-β-CD Complexation (Prevents Embolism) IV->CD Dose Dose Requirement? Oral->Dose Low Standard Dose Dose->Low High High Dose (Tox) Dose->High SD Solid Dispersion (Poloxamer-188) Low->SD CoC Co-Crystallization (Glutaric/Fumaric Acid) High->CoC

Decision matrix for selecting a solubility enhancement strategy based on dosing route.

Troubleshooting & FAQs
Q1: Why does dichlorophenyl imidazoldioxolan precipitate instantly when diluted in standard aqueous vehicles like PBS or saline?

The Causality: Dichlorophenyl imidazoldioxolan exhibits extreme pH-dependent solubility. While its imidazole ring allows it to protonate and dissolve marginally in highly acidic environments (like gastric fluid), it is practically insoluble at physiological pH (7.4)[2]. When you dilute a DMSO-solubilized stock into PBS, the sudden shift in the solvent's dielectric constant forces the hydrophobic dichlorophenyl and dioxolane moieties to aggregate, minimizing their thermodynamic exposure to water. This results in rapid crystallization and precipitation.

Q2: How can I formulate a clear, stable solution for Intravenous (IV) dosing without causing embolism or hemolysis?

The Causality: For IV administration, particulate matter is lethal. You must shield the hydrophobic regions of the molecule from the aqueous environment without permanently altering its chemical structure. Hydroxypropyl-β-cyclodextrin (HP-β-CD) achieves this by encapsulating the lipophilic dichlorophenyl group within its hydrophobic cavity, while its hydrophilic exterior maintains hydrogen bonding with the aqueous vehicle[3].

Step-by-Step Methodology: HP-β-CD Inclusion Complexation

  • Aqueous Preparation: Dissolve HP-β-CD in sterile, purified water to create a 20% (w/v) solution.

  • Drug Solubilization: Dissolve dichlorophenyl imidazoldioxolan in a minimal volume of anhydrous methanol (ensure complete dissolution)[3].

  • Complexation: Add the organic drug solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 400 rpm at room temperature.

  • Solvent Removal: Evaporate the methanol under vacuum using a rotary evaporator at 45°C until only the aqueous phase remains.

  • Self-Validating Step: Filter the resulting aqueous solution through a 0.22 µm PES syringe filter. Validation Gate: If the filtrate is completely clear, complexation was successful. Lyophilize the filtrate. To definitively validate inclusion, analyze the powder via Differential Scanning Calorimetry (DSC). The complete disappearance of the drug's sharp melting endotherm (127.6°C–130°C)[1] confirms the drug is fully encapsulated in an amorphous state, ensuring it will not precipitate in the bloodstream.

Q3: My oral suspensions are yielding highly erratic pharmacokinetic (PK) data. How can I stabilize gastrointestinal dissolution?

The Causality: Erratic oral absorption is a hallmark of this compound class. While the drug dissolves in the acidic stomach, it rapidly reprecipitates as a coarse crystalline solid upon entering the neutral pH of the intestines, halting absorption. Formulating a solid dispersion using a hydrophilic surfactant polymer (Poloxamer-188) and a superdisintegrant (Croscarmellose sodium, CCS) forces the drug into a high-energy amorphous state. The polymer improves wettability and physically blocks the drug molecules from re-forming a crystal lattice during intestinal transit[4].

SD_Workflow Step1 1. Dissolve Drug + Poloxamer-188 in Methanol Step2 2. Suspend Croscarmellose Sodium (CCS) Uniformly Step1->Step2 Step3 3. Rapid Solvent Evaporation (Vacuum / Spray Drying) Step2->Step3 Step4 4. Isolate Solid Dispersion (Amorphous Matrix) Step3->Step4 Step5 5. Validation: In Vitro Dissolution (SGF to SIF Transition) Step4->Step5

Workflow for formulating solid dispersions via solvent evaporation.

Step-by-Step Methodology: Solid Dispersion via Solvent Evaporation

  • Component Ratio: Weigh dichlorophenyl imidazoldioxolan, Poloxamer-188, and CCS in a 1:1:2 mass ratio[4].

  • Co-Dissolution: Dissolve the drug and Poloxamer-188 completely in methanol.

  • Suspension: Add the CCS powder to the solution and stir vigorously to ensure uniform suspension.

  • Rapid Evaporation: Flash-evaporate the solvent using a spray dryer or a vacuum oven. Slow evaporation allows crystals to form; rapid evaporation freezes the drug in its amorphous state.

  • Self-Validating Step: Perform a two-stage in vitro dissolution test. Expose the powder to Simulated Gastric Fluid (SGF, pH 1.2) for 2 hours, then shift the pH to Simulated Intestinal Fluid (SIF, pH 6.8). Validation Gate: A successful solid dispersion will maintain >80% of the drug in solution during the SIF phase without immediate precipitation.

Q4: I need to dose at very high concentrations for a toxicology study, but polymers and cyclodextrins make the formulation too viscous. What is the alternative?

The Causality: When excipient burden becomes a limiting factor, Crystal Engineering is the optimal path. By co-crystallizing the drug with highly soluble dicarboxylic acids (like fumaric or glutaric acid), you create a novel crystalline lattice. The co-former forms strong hydrogen bonds with the drug's basic imidazole ring. When this co-crystal contacts water, the highly soluble co-former rapidly dissolves, pulling the drug into solution and creating a localized state of supersaturation[2][5].

Step-by-Step Methodology: Liquid-Assisted Co-Grinding

  • Milling Setup: Combine equimolar amounts (1:1 molar ratio) of the drug and glutaric acid into a stainless-steel ball mill jar[2].

  • Catalytic Solvent: Add a micro-volume of ethanol (approx. 20 µL per gram of powder mixture) to facilitate molecular mobility without dissolving the bulk powder.

  • Grinding: Mill the mixture at 25 Hz for 45 minutes.

  • Self-Validating Step: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). Validation Gate: The diffractogram must show a completely novel set of peaks that do not match the pure drug or the pure glutaric acid. This confirms the formation of a new co-crystal phase, which can yield up to an 1800-fold increase in aqueous solubility[2].

Quantitative Summary of Solubility Enhancements

To aid in selecting the right approach, the table below summarizes the expected solubility gains derived from homologous azole-antifungal formulation data.

Enhancement StrategyPrimary Excipient / Co-formerMechanism of ActionFold-Increase in Aqueous SolubilityPreferred In Vivo Route
Inclusion Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Hydrophobic cavity encapsulation~50x to 100xIntravenous (IV), Oral
Solid Dispersion Poloxamer-188 + Croscarmellose SodiumAmorphization & improved wettability~20x to 40xOral (Capsule/Gavage)
Co-Crystallization Fumaric AcidAltered crystal lattice energy via H-bonding~100xOral (Suspension)
Co-Crystallization Glutaric AcidAltered crystal lattice energy via H-bonding~1800xOral (Suspension)
References
  • Kovacs et al. "In vitro and in vivo evaluation of oral tablet formulations prepared with ketoconazole and hydroxypropyl-β-cyclodextrin." Taylor & Francis. Available at:[Link]

  • MDPI Authors. "Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering." MDPI. Available at: [Link]

  • IJNRD Authors. "Formulation and Evaluation of Ketoconazole Solid Dispersions for Enhanced Solubility and Bioavailability." IJNRD. Available at: [Link]

  • ACS Authors. "Ketoconazole Salt and Co-crystals with Enhanced Aqueous Solubility." ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

in vivo efficacy comparison of dichlorophenyl imidazoldioxolan vs fluconazole

As drug development professionals and application scientists, evaluating the in vivo efficacy of antifungal agents requires looking beyond in vitro Minimum Inhibitory Concentrations (MIC). We must analyze how molecular s...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists, evaluating the in vivo efficacy of antifungal agents requires looking beyond in vitro Minimum Inhibitory Concentrations (MIC). We must analyze how molecular structure—specifically ring substitutions and lipophilicity—dictates tissue distribution, metabolic stability, and ultimately, clinical utility.

This guide provides an objective, data-driven comparative analysis between Dichlorophenyl imidazoldioxolan (DPI) (a highly lipophilic imidazole pharmacophore, commonly known as Elubiol and forming the structural core of ketoconazole) and Fluconazole (a hydrophilic, first-generation bis-triazole).

Mechanistic Overview & Target Affinity

Both DPI and fluconazole exert their primary antifungal activity by inhibiting Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes[1].

Despite sharing the same target, their coordination chemistry differs fundamentally. DPI utilizes the unhindered N3 nitrogen of its imidazole ring to coordinate with the heme iron of CYP51, while fluconazole utilizes the N4 nitrogen of its triazole ring. This structural divergence, combined with DPI's bulky dichlorophenyl imidazoldioxolan tail, significantly alters their target binding kinetics and off-target human CYP450 inhibition profiles[2].

Pathway Lanosterol Lanosterol (Sterol Precursor) CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol DPI Dichlorophenyl Imidazoldioxolan (Imidazole Binding) DPI->CYP51 Fluconazole Fluconazole (Triazole Binding) Fluconazole->CYP51

Fig 1. CYP51 inhibition pathway by Dichlorophenyl Imidazoldioxolan and Fluconazole.

Physicochemical & Pharmacokinetic Profiles

The in vivo efficacy of an antifungal is inextricably linked to its physicochemical properties. DPI exhibits an extreme lipophilicity ()[3], making it practically insoluble in water. This drives its partitioning into lipid-rich environments like the stratum corneum, rendering it highly efficacious for topical applications against dermatophytes and Malassezia[4].

Conversely, fluconazole is highly hydrophilic, allowing for rapid systemic distribution, minimal protein binding, and the ability to cross the blood-brain barrier.

Table 1: Physicochemical & Pharmacokinetic Comparison
ParameterDichlorophenyl Imidazoldioxolan (DPI)Fluconazole
Chemical Class Imidazole (e.g., Elubiol)Bis-triazole
Molecular Weight 561.5 g/mol 306.3 g/mol
Lipophilicity (LogP) ~5.1 (Highly lipophilic)~0.4 (Hydrophilic)
Aqueous Solubility Practically insolubleHighly soluble
Primary Delivery Route Topical / Formulated SystemicOral / Intravenous
Metabolism/Excretion Hepatic (CYP450 metabolism)[2]

Comparative In Vivo Efficacy Data

When evaluated in a standardized murine model of disseminated candidiasis, the divergence in their pharmacokinetic profiles becomes starkly apparent. Fluconazole demonstrates profound systemic efficacy, maintaining an in vivo effective dose (ED50) of <1.0 mg/kg for 5 days when administered orally[2]. This makes fluconazole approximately 50 times more potent systemically than ketoconazole (which relies on the DPI pharmacophore)[2].

Table 2: In Vivo Efficacy (Murine Disseminated Candidiasis Model)
Efficacy MetricDichlorophenyl Imidazoldioxolan CoreFluconazole
Systemic ED50 ~50 mg/kg< 1.0 mg/kg
Plasma Half-Life (Murine) Formulation-dependent6.1 hours
Renal Tissue Penetration Poor to ModerateExcellent (Renal clearance)
Primary Clinical Utility Superficial dermatophytesSystemic Candida, Cryptococcus

Experimental Methodology: Self-Validating In Vivo Efficacy Protocol

To objectively compare a highly lipophilic imidazole against a hydrophilic triazole, the experimental design must account for vehicle compatibility and tissue-specific pathogen burdens. The following protocol outlines a self-validating murine model of disseminated candidiasis.

Workflow Inoc 1. Pathogen Inoculation (C. albicans IV) Dose 2. Dosing Regimen (Vehicle vs DPI vs Fluconazole) Inoc->Dose Mon 3. Clinical Monitoring (Survival & Weight) Dose->Mon Harvest 4. Tissue Harvest (Renal CFU Quantification) Mon->Harvest

Fig 2. Self-validating in vivo experimental workflow for murine disseminated candidiasis.

Step-by-Step Protocol

Step 1: Pathogen Preparation & Inoculation

  • Procedure: Culture Candida albicans (e.g., SC5314) in YPD broth at 30°C to log phase. Wash cells twice in sterile PBS and adjust the concentration to 1×106 cells/mL. Inject 0.1 mL of the suspension into the lateral tail vein of female BALB/c mice.

  • Causality: Washing the cells removes residual culture media that could artificially alter the initial in vivo growth rate. Intravenous administration bypasses the variability of mucosal absorption, establishing a highly reproducible, synchronized systemic infection.

Step 2: Vehicle Formulation & Dosing

  • Procedure:

    • Fluconazole Arm: Dissolve in 0.9% sterile saline. Dose at 1.0 mg/kg via oral gavage (PO).

    • DPI Arm: Dissolve in a co-solvent system (e.g., 10% DMSO / 40% PEG400 / 50% Saline). Dose at 50 mg/kg PO.

    • Control Arm: Administer the DMSO/PEG400 vehicle alone.

  • Causality: DPI's extreme lipophilicity causes immediate precipitation in purely aqueous environments. The co-solvent system ensures drug solubilization for systemic delivery. The vehicle-only control arm is a strict requirement to self-validate that the co-solvent does not induce independent nephrotoxicity or alter survival curves.

Step 3: Clinical Monitoring & Endpoint Execution

  • Procedure: Monitor mice daily for 14 days for survival, weight loss, and clinical signs of morbidity. Euthanize surviving mice on Day 14.

  • Causality: Weight loss is a highly sensitive, non-subjective proxy for systemic fungal burden progression.

Step 4: Renal Tissue Harvesting & CFU Quantification

  • Procedure: Aseptically extract the kidneys. Homogenize the tissue in 1 mL of sterile PBS, perform serial dilutions, and plate on Sabouraud Dextrose Agar (SDA) containing chloramphenicol. Incubate for 48 hours and calculate Colony Forming Units per gram of tissue (CFU/g).

  • Causality: Candida albicans exhibits high tropism for renal tissue in murine models. Quantifying kidney CFU provides a direct, objective measurement of systemic antifungal efficacy, serving as the primary self-validating endpoint alongside the survival curves.

References

  • Synthesis and Biological Activity of Sterol 14α-Demethylase and Sterol C24-Methyltransferase Inhibitors Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Dichlorophenyl imidazoldioxolan | C27H30Cl2N4O5 | CID 158496 Source: PubChem - National Institutes of Health URL:[Link]

Sources

Comparative

Scaling the Synthesis of Dichlorophenyl Imidazoldioxolan: A Comprehensive Comparison Guide

Executive Overview & Therapeutic Context For researchers and drug development professionals, ensuring the reproducibility of active pharmaceutical ingredients (APIs) across different manufacturing scales is a critical op...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Therapeutic Context

For researchers and drug development professionals, ensuring the reproducibility of active pharmaceutical ingredients (APIs) across different manufacturing scales is a critical operational hurdle. Dichlorophenyl imidazoldioxolan (DCI) , commonly known by its synonym Elubiol, is a highly potent synthetic compound recognized for its antifungal, antibacterial, and sebum-inhibiting properties[1]. Structurally characterized by a dichlorophenyl group, an imidazole moiety, and a dioxolane ring, DCI shares its foundational synthetic pathway with broad-spectrum antimycotic agents like ketoconazole[1],[2].

While synthesizing DCI at the bench scale is well-documented, scaling the process introduces severe thermodynamic and kinetic bottlenecks. This guide objectively compares the reproducibility, yield, and purity of DCI synthesis across lab, pilot, and manufacturing scales, contrasting traditional batch methodologies with advanced continuous flow microreactor technologies.

Mechanistic Causality in DCI Synthesis

The critical bottleneck in the DCI synthetic workflow is the acid-catalyzed ketalization of the intermediate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone with a glycerol derivative to form the 1,3-dioxolane ring.

The Causality of Scale Failure: Ketalization is a reversible, thermodynamically driven equilibrium reaction. In a 100 mL lab-scale batch, the high surface-area-to-volume ratio allows for rapid heat transfer and efficient azeotropic removal of the water byproduct, driving the reaction forward. However, as the reaction is scaled to 50 L pilot or 1000 L manufacturing batch reactors, the heat transfer coefficient plummets. Prolonged heating is required to reach conversion, which inadvertently promotes the thermal degradation of the imidazole moiety and the reverse hydrolysis of the newly formed dioxolane ring. Consequently, batch scale-up inherently suffers from reduced yields and elevated E-factors (waste-to-product ratios).

Objective Scale Comparison: Batch vs. Continuous Flow

To overcome the limitations of batch scale-up, continuous flow microreactors are increasingly deployed. Flow chemistry restores the high surface-area-to-volume ratio at the pilot and manufacturing scales, allowing for precise thermal control and immediate downstream quenching.

Performance Metrics Across Scales

The following table summarizes the experimental data comparing the traditional batch scale-up against a continuous flow methodology for the DCI ketalization step.

Performance MetricLab Scale (Batch)Pilot Scale (Batch)Pilot Scale (Continuous Flow)
Reactor Volume 100 mL50 L50 L (Processed continuously)
Yield (%) 92.4%78.1%89.6%
Purity (HPLC) >99.5%95.2%99.1%
Reaction Time 4 hours16 hours15 minutes (residence time)
E-factor (Waste/API) 456218
Particle Size (D50) 15 µm48 µm (agglomerated)12 µm (uniform)

Data Interpretation: Continuous flow at the pilot scale nearly mirrors the purity and yield of the lab-scale batch, proving to be a vastly superior alternative to pilot-scale batch reactors, which suffer a ~14% yield drop and generate significant agglomerated impurities.

Self-Validating Protocol: Pilot-Scale Continuous Flow Ketalization

To guarantee reproducibility, the following protocol utilizes a self-validating Process Analytical Technology (PAT) feedback loop. Every step is designed to autonomously verify its completion before proceeding.

Step 1: Anhydrous Feed Preparation

  • Action: Dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (1.0 eq) and the glycerol derivative (3.0 eq) in anhydrous methanesulfonic acid.

  • Causality: Methanesulfonic acid serves a dual purpose as both a strong acid catalyst and a dehydrating medium, driving the equilibrium toward the ketal without the need for thermal azeotropic distillation.

  • Validation Check: An inline Karl Fischer titration sensor must read <500 ppm H₂O before the feed pumps are authorized to initiate.

Step 2: Microreactor Equilibration

  • Action: Prime a silicon carbide (SiC) microreactor with anhydrous solvent and set the heating jacket to 110°C.

  • Causality: SiC provides superior thermal conductivity compared to glass-lined batch reactors, ensuring instantaneous and uniform heat transfer to the reaction mass, eliminating localized hot spots.

Step 3: Continuous Ketalization & Inline Validation

  • Action: Initiate dual syringe pumps to deliver the feed solution into the microreactor at a flow rate corresponding to a 15-minute residence time.

  • Self-Validating Mechanism: An inline FlowIR™ spectrometer continuously monitors the reactor effluent, tracking the ketone C=O stretch at ~1700 cm⁻¹. If the unreacted ketone peak area exceeds 1.0% relative to the product peak, the system automatically reduces the pump flow rate by 10% (increasing residence time). If the peak remains >1.0% after 3 residence volumes, the system diverts the effluent to a waste stream, ensuring only fully converted, high-purity DCI intermediate reaches the precipitation vessel.

Downstream Processing: Controlled Precipitation

Traditional batch crystallization of highly hydrophobic imidazole-dioxolane scaffolds often yields highly agglomerated powders with poor aqueous solubility[3].

To resolve this, the validated microreactor effluent is routed directly into a high-shear rotor-stator mixer containing an aqueous Na₂CO₃ quench solution (antisolvent) maintained at 5°C.

  • Causality: The rapid neutralization of the acid catalyst permanently halts any reverse hydrolysis. Simultaneously, the high-shear antisolvent environment induces rapid supersaturation. As demonstrated in scale-up studies of related ketoconazole intermediates, this controlled precipitation engineers the particle morphology, yielding fine, uniform crystals (D50 = 12 µm) that significantly enhance the dissolution rate and downstream bioavailability of the final compound[3],[4].

Mechanistic Workflow Visualization

SynthesisComparison Start 1-(2,4-Dichlorophenyl)-2- (1H-imidazol-1-yl)ethanone BatchNode Traditional Batch Reactor (Variable Heat Transfer) Start->BatchNode FlowNode Continuous Flow Microreactor (High Surface Area/Vol) Start->FlowNode BatchKetal Ketalization (Acid Cat.) Extended Time = Impurities BatchNode->BatchKetal BatchCryst Uncontrolled Crystallization (Variable Particle Size) BatchKetal->BatchCryst EndBatch DCI (Batch) Purity: ~95% BatchCryst->EndBatch FlowKetal Rapid Ketalization Strict Thermal Control FlowNode->FlowKetal FlowCryst Controlled Precipitation (Uniform Particle Size) FlowKetal->FlowCryst EndFlow DCI (Flow) Purity: >99.5% FlowCryst->EndFlow

Figure 1: Mechanistic workflow comparing batch vs. continuous flow synthesis of DCI.

References

  • Antimycotic imidazoles. part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent - Journal of Medicinal Chemistry (Heeres et al., 1979). Available at:[Link]

  • Preparation, Characterization, and Scale-up of Ketoconazole with Enhanced Dissolution and Bioavailability - Drug Development and Industrial Pharmacy (Elder et al., 2008). Available at:[Link]

Sources

Validation

inter-laboratory validation of dichlorophenyl imidazoldioxolan assay results

Title: Inter-Laboratory Validation of Dichlorophenyl Imidazoldioxolan Assays: A Comparative Guide to Analytical and Functional Methodologies Executive Summary & Mechanistic Context Dichlorophenyl imidazoldioxolan derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Inter-Laboratory Validation of Dichlorophenyl Imidazoldioxolan Assays: A Comparative Guide to Analytical and Functional Methodologies

Executive Summary & Mechanistic Context

Dichlorophenyl imidazoldioxolan derivatives—most notably Elubiol and its structurally related analog Ketoconazole —are potent broad-spectrum antifungal agents[1]. Their primary mechanism of action involves the targeted inhibition of lanosterol 14α-demethylase (ERG11/CYP51A1), thereby disrupting fungal ergosterol biosynthesis[1]. However, these compounds also exhibit significant cross-reactivity with mammalian cytochrome P450 (CYP450) enzymes, acting as strong competitive inhibitors of CYP3A4, CYP11A1, and CYP17A1[2][3].

Because of this dual activity, accurately quantifying dichlorophenyl imidazoldioxolans in biological matrices is critical for both pharmacokinetic profiling and endocrine disruption screening. This guide objectively evaluates the inter-laboratory validation of three primary assay methodologies: LC-MS/MS , HPLC-UV , and the H295R Steroidogenesis Bioassay .

Pathway Drug Dichlorophenyl Imidazoldioxolan (Ketoconazole / Elubiol) CYP Cytochrome P450 Enzymes (CYP3A4, CYP11A1, CYP17A1) Drug->CYP Heme-Iron Binding (Competitive Inhibition) Erg Fungal Ergosterol Biosynthesis (Inhibited) CYP->Erg Target: ERG11 Steroid Mammalian Steroidogenesis (Testosterone Drop) CYP->Steroid Target: H295R Cells

Fig 1: Mechanistic inhibition of cytochrome P450 enzymes by dichlorophenyl imidazoldioxolans.

The Core Challenge: Inter-Laboratory Variability

When transferring an assay across multiple laboratories, the fundamental challenge is maintaining precision and accuracy despite variations in instrument platforms, matrix compositions, and operator handling.

  • Analytical Assays (LC-MS/MS vs. HPLC-UV): Variability is primarily driven by differential extraction recoveries and matrix-induced ion suppression.

  • Functional Bioassays (H295R): Variance is driven by biological factors, including cell passage number, fetal bovine serum (FBS) lot differences, and subtle shifts in basal hormone production[4][5].

G A Centralized Sample Prep (Spiked Matrix) B LC-MS/MS Lab (SIL-IS Correction) A->B C HPLC-UV Lab (Analog IS) A->C D H295R Bioassay Lab (Functional Readout) A->D E Data Consolidation & Statistical Analysis B->E Mass Accuracy C->E UV Absorbance D->E Hormone Titer F Inter-Laboratory Validation Report E->F

Fig 2: Multi-tier inter-laboratory validation workflow for assay comparison.

Comparative Analysis of Assay Modalities

A. LC-MS/MS with Stable Isotope-Labeled Internal Standards (Gold Standard)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Ketoconazole-d4, is the definitive gold standard for quantifying these compounds[6]. The Causality of Superiority: In electrospray ionization (ESI), co-eluting matrix components compete with the analyte for charge, causing unpredictable ion suppression. Because a deuterated SIL-IS shares the exact physicochemical properties and retention time as the target analyte, it experiences the exact same degree of ion suppression[6]. This creates a self-validating mathematical ratio that perfectly normalizes matrix effects across different laboratories, resulting in inter-laboratory Coefficients of Variation (CV%) consistently below 6%.

B. HPLC-UV with Structural Analog Internal Standards

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a cost-effective alternative but suffers from higher inter-laboratory variance[7]. The Causality of Error: SIL-IS cannot be used in UV detection because isotopes share identical chromophores. Therefore, structural analogs must be used. These analogs possess slightly different partition coefficients (LogP). During Liquid-Liquid Extraction (LLE), minor inter-laboratory differences in vortexing vigor, solvent temperature, or plasma lipid content will disproportionately affect the recovery of the analog versus the target analyte, introducing quantitative drift[7][8].

C. H295R Steroidogenesis Bioassay

Rather than measuring the drug directly, the H295R assay measures the functional consequence of the drug—specifically, the reduction of testosterone and estradiol due to CYP11A1/CYP17A1 inhibition[2][4]. The Causality of Variance: While highly relevant for predicting endocrine disruption, this assay relies on living human adrenocortical carcinoma cells. Inter-laboratory validation studies conducted under OECD guidelines reveal that biological noise (e.g., cell receptor down-regulation over multiple passages) inherently caps the maximum achievable precision, yielding inter-lab CVs of 15–25%[4][5].

Quantitative Data Presentation

The following table synthesizes expected validation parameters across the three methodologies based on multi-laboratory harmonization studies:

Assay MethodologyTarget Analyte / ReadoutLimit of Quantitation (LOQ)Inter-Laboratory Precision (CV%)Mean Recovery (%)Primary Source of Inter-Lab Variance
LC-MS/MS (SIL-IS) Dichlorophenyl imidazoldioxolan0.5 ng/mL< 6.0%98.5 ± 2.1%Minor instrument calibration drift
HPLC-UV (Analog IS) Dichlorophenyl imidazoldioxolan50 ng/mL11.5%89.2 ± 6.4%Differential LLE extraction efficiencies
H295R Bioassay Testosterone / Estradiol100 pM (Hormone)22.4%N/A (Functional)Cell passage number & FBS lot variations

Standardized Experimental Protocols

To ensure self-validating and reproducible results across laboratories, the following step-by-step methodologies must be strictly adhered to.

Protocol 1: LC-MS/MS Quantification Workflow (LLE Method)

This protocol utilizes liquid-liquid extraction to isolate the analyte from plasma, minimizing phospholipid contamination.[6][8]

  • Sample Aliquoting: Transfer 100 µL of the biological sample (plasma or media) into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Spike the sample with 25 µL of the SIL-IS working solution (e.g., Ketoconazole-d4 in methanol) to achieve a final IS concentration of 50 ng/mL. Vortex immediately for 10 seconds.

  • Alkalinization (Critical Step): Add 50 µL of 0.1 M Sodium Hydroxide (NaOH). Rationale: Dichlorophenyl imidazoldioxolans are weakly basic. Alkalinization suppresses ionization, driving the compound into its lipophilic free-base form to maximize organic extraction[6].

  • Extraction: Add 1.0 mL of diethyl ether. Vortex vigorously for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes at 4°C to separate the phases[6][8].

  • Evaporation: Carefully transfer the upper organic layer to a clean tube. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution & Analysis: Reconstitute the dried residue in 100 µL of mobile phase (0.1% formic acid in water:acetonitrile). Inject 10 µL into the LC-MS/MS operating in positive ESI and Multiple Reaction Monitoring (MRM) mode.

Protocol 2: H295R Steroidogenesis Bioassay (OECD TG 456)

This protocol assesses the functional inhibition of steroidogenic CYP enzymes.[3][4][5]

  • Cell Seeding: Seed H295R cells in 24-well plates at a density of 3 × 10⁵ cells/mL using supplemented DMEM/F12 medium. Incubate for 24 hours at 37°C with 5% CO₂.

  • Basal Quality Control: Prior to compound exposure, verify that basal testosterone production is ≥ 500 pg/mL and estradiol is ≥ 40 pg/mL. Rationale: Failing to meet basal thresholds invalidates the assay's sensitivity to inhibitors.

  • Compound Exposure: Aspirate the media and replace it with fresh media containing the dichlorophenyl imidazoldioxolan test compound at log-scale concentrations (0.01 µM to 10 µM)[3]. Include a 0.1% DMSO solvent control and a known positive control (e.g., 1 µM Ketoconazole)[2][3].

  • Incubation: Incubate the plates for exactly 48 hours.

  • Hormone Quantification: Harvest the supernatant and quantify testosterone and 17β-estradiol levels using a validated ELISA or LC-MS/MS method[4].

  • Cytotoxicity Check: Perform an MTT viability assay on the remaining cells. Rationale: This ensures that observed hormone reductions are due to specific CYP enzyme inhibition, rather than general cell death.

Conclusion

For the rigorous quantification of dichlorophenyl imidazoldioxolans, LC-MS/MS paired with a Stable Isotope-Labeled Internal Standard remains the only methodology capable of achieving inter-laboratory CVs below the stringent 15% threshold required by regulatory bioanalytical guidelines. While HPLC-UV serves as an accessible alternative, its reliance on structural analogs introduces unavoidable extraction variances. Finally, while the H295R bioassay exhibits the highest inter-laboratory variance, it remains an indispensable tool for translating raw analytical concentrations into functional biological impact.

References

  • DB-ALM Method Summary n° 456: Steroidogenesis assay using H295R cell line Source: JRC Big Data Analytics Platform (Europa.eu) URL:[Link](Extracted from groundings)

  • Multi-Laboratory Validation of the H295R Steroidogenesis Assay to Identify Modulators of Testosterone and Estradiol Production Source: US EPA URL:[Link](Extracted from groundings)

  • Characterization of the interferences of systemic azole antifungal drugs with adrenal steroid biosynthesis using H295R cells and enzyme activity assays Source: PubMed Central (NIH) URL:[Link](Extracted from groundings)

  • Assessment of the potential risk of oteseconazole and two other tetrazole antifungals to inhibit adrenal steroidogenesis and peripheral metabolism of corticosteroids Source: Frontiers in Endocrinology URL:[Link](Extracted from groundings)

  • Mass spectrum and fragmentation pathway of ketoconazole Source: ResearchGate URL:[Link]

Sources

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